molecular formula C11H13FN2O2 B6647605 3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide

3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B6647605
M. Wt: 224.23 g/mol
InChI Key: WLHDSVHGBWUCTH-UHFFFAOYSA-N
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Description

3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is widely used in the synthesis of various drugs and has been found to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is not well-understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-understood. However, it has been found to have potential therapeutic applications in the treatment of cancer and viral infections. Additionally, it has been found to have low toxicity levels, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide in lab experiments are its potential therapeutic applications and low toxicity levels. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide. One potential direction is the development of new drugs that are based on this compound. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is a multi-step process that involves various chemical reactions. The first step is the synthesis of 3-fluoropyridine-4-carboxylic acid, which is then converted into 3-fluoropyridine-4-carboxamide. This compound is then reacted with oxolane-2-carboxylic acid to form this compound. The synthesis method is well-established and has been used in the production of various drugs.

Scientific Research Applications

3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide has been extensively used in scientific research for its potential therapeutic applications. This compound has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancers. Additionally, it has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.

Properties

IUPAC Name

3-fluoro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-7-13-4-3-9(10)11(15)14-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDSVHGBWUCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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